Carboxymethylnitrosourea

Description

Historical Trajectory of N-Nitrosourea Compound Research

The scientific inquiry into N-nitroso compounds gained significant momentum following the discovery of the carcinogenic properties of N-nitrosodimethylamine (NDMA) nih.gov. This initial finding spurred a wave of research into a wide array of related compounds, including the N-nitrosoureas nih.gov. Early studies quickly identified members of the nitrosamide group, such as N-methyl-N-nitrosourea (MNU), as potent carcinogens nih.govresearchgate.net.

The research field expanded to investigate the structure-activity relationships within the N-nitroso compound family, with comprehensive studies examining how chemical structure influences carcinogenic potency nih.gov. A significant aspect of this research has been the use of these compounds to induce tumors in laboratory animals, thereby creating models to study cancer development and treatment researchgate.net. Over time, some N-nitrosourea compounds were developed and utilized as chemotherapeutic agents due to their cytotoxic effects, although their use has been tempered by significant toxicity nih.govtaylorandfrancis.com. The development of sensitive detection methods in the early 1990s was a crucial advancement, enabling the identification of naturally occurring N-nitrosoureas in various environments nih.gov.

Foundational Research Hypotheses and Open Questions Regarding Carboxymethylnitrosourea Mechanisms

The primary research hypothesis regarding the mechanism of this compound's carcinogenicity centers on its function as a direct-acting genotoxic agent ca.gov. It is proposed that CMNU acts as a carboxymethylating agent, leading to the formation of carboxymethyl DNA adducts. This alkylation of DNA is believed to be a critical step in initiating the carcinogenic process ca.gov. The compound's ability to induce mutations in various bacterial strains and cause chromosomal aberrations in mammalian cells in vitro provides strong support for this hypothesis ca.govca.gov.

Several foundational hypotheses have been put forward to explain how N-nitrosoureas, including CMNU, exert their effects:

Direct DNA Alkylation: The core hypothesis is that N-nitrosoureas decompose to form reactive electrophilic species that directly alkylate DNA bases. This modification of DNA can lead to mutations during DNA replication if not properly repaired nih.govresearchgate.net.

Induction of a Genotoxic Mode of Action: Research suggests that the carcinogenic effects observed with CMNU are likely due to a genotoxic mode of action, stemming from its ability to directly damage genetic material ca.gov.

Structure-Activity Relationship: A standing hypothesis is that the specific chemical structure of a nitrosourea (B86855), including the nature of the alkyl groups, dictates its carcinogenic potency and target organ specificity nih.govresearchgate.net.

Despite the progress made, several open questions remain in the academic community regarding this compound:

What is the full spectrum of DNA adducts formed by this compound in different tissues?

How do cellular DNA repair mechanisms respond to the specific types of DNA damage induced by CMNU?

What are the precise molecular pathways that are disrupted by CMNU-induced DNA damage, leading to the development of specific tumor types observed in animal studies, such as adenocarcinomas of the intestine? ca.govca.gov

To what extent does the inflammatory response in tissues contribute to CMNU-induced carcinogenesis? oaepublish.com

These unanswered questions continue to drive research into the mechanisms of action of this compound and other N-nitrosourea compounds.

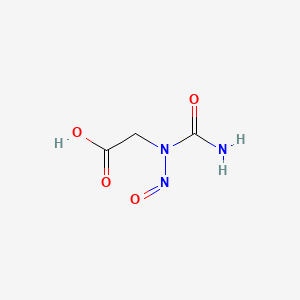

Structure

2D Structure

3D Structure

Properties

CAS No. |

60391-92-6 |

|---|---|

Molecular Formula |

C3H5N3O4 |

Molecular Weight |

147.09 g/mol |

IUPAC Name |

2-[carbamoyl(nitroso)amino]acetic acid |

InChI |

InChI=1S/C3H5N3O4/c4-3(9)6(5-10)1-2(7)8/h1H2,(H2,4,9)(H,7,8) |

InChI Key |

JWFMCQPAQYKFDP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N(C(=O)N)N=O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Carboxymethylnitrosourea

Chemical Synthesis Methodologies of Carboxymethylnitrosourea and Related Intermediates

The primary method for the chemical synthesis of this compound involves the N-nitrosation of its direct precursor, glycocyamine (B1671910) (also known as guanidinoacetic acid). Generally, the N-nitrosation of urea (B33335) and its derivatives can be challenging in aqueous acidic conditions due to competing acid-catalyzed hydrolysis. sci-hub.se To circumvent this, alternative methods employ sodium nitrite (B80452) in neat organic acids, such as formic acid or a mixture of acetic acid and acetic anhydride. sci-hub.se This approach facilitates the formation of the N-nitroso functional group on the urea moiety.

The synthesis of the key intermediate, glycocyamine, can be accomplished through several routes. A foundational method first described in 1861 involves the reaction of cyanamide (B42294) with glycine (B1666218) in an aqueous solution. wikipedia.org Other established methods include the conversion of glycine to glycocyamine using guanylating agents like S-methylisothiourea or O-alkylisoureas. wikipedia.org More recent patented syntheses describe a high-yield process involving the catalytic oxidation of ethanolamine (B43304) to produce glycine, which is then reacted with cyanamide. wikipedia.org This modern route is noted for suppressing the formation of undesirable by-products. wikipedia.org

Any compound containing an NH-group, including ureas and guanidines, is potentially susceptible to electrophilic N-nitrosation. sci-hub.se The principal nitrosating agents involved in these reactions are typically dinitrogen trioxide, dinitrogen tetraoxide, nitrosyl halides, alkyl nitrites, or nitrosonium ions. sci-hub.senih.gov

Investigation of Glycocyamine and Sodium Nitrite as Precursors in Formation Pathways

The formation of this compound from the reaction of glycocyamine and sodium nitrite has been a subject of significant scientific investigation. ca.govca.gov Research has demonstrated that these two precursors readily react to form CMNU, particularly under acidic conditions. ca.govca.gov The environment of the human stomach, with its inherent acidity, provides favorable conditions for this reaction to occur. ca.govca.gov

Glycocyamine is a naturally occurring compound found in various foods, especially meat products, while sodium nitrite is a common food preservative. ca.govca.gov The potential for in-vivo formation of CMNU from these dietary precursors has been highlighted in multiple studies. ca.govca.gov Kinetic studies have explored the dynamics of CMNU formation from glycocyamine and sodium nitrite, confirming the reaction pathway. ca.gov

| Precursor 1 | Precursor 2 | Key Condition | Product | Reference |

|---|---|---|---|---|

| Glycocyamine | Sodium Nitrite | Acidic (e.g., stomach pH) | This compound | ca.govca.gov |

Biosynthetic Considerations and Potential Pathways in Biological Systems

This compound is considered a naturally occurring compound primarily because it can be formed in vivo from dietary precursors. ca.govca.gov The formation of CMNU in the acidic milieu of the stomach from ingested glycocyamine and nitrite is a key biosynthetic consideration. ca.gov

The biosynthesis of the precursor glycocyamine is a well-defined metabolic process in mammals. wikipedia.org It is formed mainly in the kidneys where the enzyme L-Arginine:Glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine. wikipedia.org This enzymatic synthesis ensures a supply of endogenous glycocyamine, which is the direct metabolic precursor to creatine. wikipedia.orgca.gov

While the primary "biosynthesis" of CMNU is considered a chemical reaction under biological conditions (the stomach), the existence of purely enzymatic pathways for N-nitroso compound formation is known for other molecules. For instance, the biosynthesis of the N-nitroso compound streptozocin (B7790348) involves a two-enzyme pathway that generates nitric oxide (NO) from L-arginine, implying that the formation and capture of NO is a plausible route for N-nitroso formation in vivo. nih.gov Such enzymatic pathways, involving enzymes like nitric oxide synthases, could represent an alternative, though not yet demonstrated, biosynthetic route for N-nitroso compounds in biological systems. nih.gov

Design and Implementation of Novel Synthetic Routes for this compound Analogues

The design of novel analogues of nitrosoureas is a significant area of research, often aimed at creating compounds with specific properties. While specific research on the synthesis of this compound analogues is not widely detailed, strategies used for other nitrosoureas can be applied.

A common approach is the modification of the non-nitrosourea portion of the molecule. For example, in the development of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU), the methyl group was replaced with a variety of substituents, including a carboxylic acid (CO2H), which is structurally relevant to CMNU. nih.gov This demonstrates a feasible strategy for creating CMNU analogues by altering the carboxymethyl moiety.

Another synthetic strategy involves creating "combi-nitrosourea" compounds or prodrugs. This has been demonstrated with the synthesis of BGCNU, a molecule that combines an O6-benzylguanine derivative with a chloroethylnitrosourea (CENU) pharmacophore. nih.gov Similarly, molecular combinations incorporating the antimetabolite 5-fluorouracil (B62378) and a CNU moiety have been synthesized. acs.org These approaches could be adapted to link the this compound structure to other functional molecules.

The general synthetic route for these novel nitrosoureas often involves the reaction of a suitable amine intermediate with a nitrosocarbamate, such as 2,4,5-trichlorophenyl N-(2-chloroethyl)-N-nitrosocarbamate, which ensures the correct placement of the N-nitroso group. acs.org Other routes involve the synthesis of various heterocyclic derivatives of nitrosourea (B86855), such as those based on pyridine (B92270) and piperidine. acs.org These established synthetic methodologies provide a robust framework for the future design and implementation of novel this compound analogues.

Molecular Mechanisms of Carboxymethylnitrosourea Action

Fundamental Principles of DNA Alkylation by Nitrosoureas

Carboxymethylnitrosourea (CMNU), like other nitrosourea (B86855) compounds, exerts its biological effects primarily through the alkylation of DNA. This process involves the covalent attachment of an alkyl group to nucleophilic (electron-rich) sites within the DNA molecule. Under physiological conditions, nitrosoureas are chemically unstable and decompose to form highly reactive electrophilic intermediates, such as diazonium ions or carbenium ions. mdpi.com These reactive species then attack various sites on the DNA, leading to the formation of DNA adducts and structural damage that can interfere with cellular processes like replication and transcription.

The reactive intermediates generated from nitrosoureas can alkylate DNA at several positions. The most common targets are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases and the phosphate (B84403) groups of the sugar-phosphate backbone. researchgate.netnih.gov

Key sites for DNA adduction by nitrosoureas include:

N7-Guanine : The N7 position of guanine (B1146940) is a primary site of DNA alkylation due to its high nucleophilicity. researchgate.net While N7-guanine adducts are common, they are also chemically unstable, which can lead to spontaneous depurination, leaving an abasic site in the DNA. nih.gov

O6-Guanine : Alkylation at the O6 position of guanine is a critical lesion with significant mutagenic potential. nih.gov The formation of O6-carboxymethylguanine (O6-CMG) is a key event in the action of CMNU. This adduct can cause mispairing during DNA replication, leading to G:C to A:T transition mutations if not repaired. nih.govresearchgate.net The cellular repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove such adducts, but if the repair system is overwhelmed, the mutagenic effects persist. mdpi.comnih.gov

N3-Adenine : The N3 position of adenine (B156593) is another susceptible site for alkylation by nitrosourea compounds. nih.gov

Phosphodiester Backbone : The phosphate groups within the DNA backbone can also be alkylated. This modification neutralizes the negative charge of the phosphate and can alter the secondary structure and stability of the DNA helix. nih.gov

A crucial mechanism for the cytotoxicity of many bifunctional nitrosoureas is the formation of DNA cross-links. These are covalent bonds that link two nucleotides.

Interstrand Cross-Links (ICLs) : ICLs covalently link the two complementary strands of the DNA double helix. youtube.com This type of damage is particularly toxic because it physically prevents the separation of the DNA strands, a process essential for both replication and transcription. nih.govox.ac.uknih.gov The formation of an ICL is often a two-step process initiated by the alkylation of a guanine on one strand, followed by a slower reaction with a guanine on the opposite strand.

Intrastrand Cross-Links : These links form between two bases on the same DNA strand. youtube.com While generally considered less cytotoxic than ICLs, they can distort the DNA helix and impede the progression of DNA polymerases. nih.govyoutube.com

The alkylation of DNA bases and the creation of cross-links by this compound and related compounds have profound consequences for DNA structure and integrity. These modifications introduce structural distortions into the DNA double helix. nih.govnih.gov Such alterations can interfere with the binding of proteins that are essential for DNA metabolism. The resulting DNA adducts and cross-links act as physical blocks to the cellular machinery responsible for replication and transcription, leading to stalled replication forks. nih.govnih.gov The cellular response to this damage can include the induction of single- and double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Evidence and Mechanisms of Protein Alkylation

In addition to DNA, the reactive electrophiles produced by this compound can modify other cellular macromolecules, including proteins. Protein alkylation occurs through the reaction of these electrophiles with nucleophilic amino acid residues. creative-proteomics.com The thiol (-SH) group of cysteine is a particularly strong nucleophile and a primary target for alkylation. creative-proteomics.comresearchgate.net Other susceptible residues include lysine (B10760008) and histidine.

The consequences of protein alkylation can include:

Alteration of Protein Structure and Function : The addition of an alkyl group can change a protein's conformation, potentially disrupting its normal function. creative-proteomics.com

Enzyme Inhibition : If alkylation occurs at or near the active site of an enzyme, it can lead to irreversible inactivation. This is particularly relevant for DNA repair enzymes. For example, inactivation of the MGMT protein would prevent the repair of O6-guanine adducts, thereby sensitizing the cell to the toxic effects of the nitrosourea. mdpi.com

Formation of DNA-Protein Cross-Links : In some cases, the reactive intermediates can form covalent cross-links between DNA and nearby proteins, further contributing to cellular toxicity. researchgate.net

Molecular Basis of Genotoxicity and Mutagenicity

The genotoxicity of this compound is a direct result of its ability to chemically damage the genetic material. The various DNA adducts and cross-links it produces are premutagenic lesions that, if not properly repaired, can lead to permanent changes in the DNA sequence (mutations) and larger-scale chromosomal damage. ca.govresearchgate.net

This compound is recognized as a direct-acting mutagen, meaning it does not require metabolic activation by cellular enzymes to become reactive towards DNA. ca.gov Its mutagenicity has been demonstrated in various experimental systems.

Mutagenic Activity : CMNU has tested positive for mutagenicity in the Salmonella reverse mutation assay (Ames test) and in Escherichia coli tester strains. ca.gov This activity is largely attributed to the formation of miscoding lesions like O6-carboxymethylguanine, which leads to point mutations.

Clastogenicity : CMNU is also a clastogen, an agent that causes breaks and other aberrations in chromosome structure. ca.gov The formation of DNA cross-links and the cellular processing of stalled replication forks can lead to the formation of chromosome breaks, which can result in large-scale deletions, translocations, and other rearrangements. nih.gov

The table below summarizes key findings regarding the genotoxic activity of this compound.

| Genotoxicity Assay | Test System | Metabolic Activation | Result |

| Reverse Mutation | Salmonella typhimurium | Without | Positive ca.gov |

| Reverse Mutation | Escherichia coli | Without | Positive ca.gov |

| Chromosomal Aberrations | Mammalian Cells (in vitro) | Not Applicable | Positive ca.gov |

Induction of Chromosomal Aberrations

This compound is a potent clastogen, a substance that causes breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments. ca.gov In vitro studies utilizing mammalian cells have demonstrated that CMNU induces a wide spectrum of chromosomal aberrations. ca.gov

Research conducted on Chinese hamster lung fibroblast cells revealed the significant clastogenic potential of CMNU. ca.gov In these studies, exposure to CMNU led to a variety of structural chromosomal abnormalities. The types of aberrations observed are detailed in the table below. ca.gov

| Type of Chromosomal Aberration | Description |

| Chromatid Gaps | Achromatic lesions or unstained regions on a chromatid. |

| Chromatid Breaks | Discontinuity in a single chromatid, resulting in a fractured chromatid. |

| Chromosomal Breaks | Discontinuity in both chromatids of a chromosome at the same locus. |

| Translocations | The exchange of genetic material between non-homologous chromosomes. |

| Ring Formations | A chromosome that has lost its ends and the two broken ends have fused to form a circular structure. |

| Fragmentations | The shattering of chromosomes into multiple pieces. |

The potency of CMNU in inducing these aberrations was found to be exceptionally high. In a comparative study of 135 chemical compounds, CMNU was classified in the highest response category, with over 50% of the exposed cells exhibiting chromosomal aberrations. ca.gov This high frequency of induced damage underscores the significant clastogenic activity of this compound.

Cellular and Subcellular Interactions of Carboxymethylnitrosourea

Elucidation of Cellular Uptake Mechanisms

The entry of Carboxymethylnitrosourea into a cell is likely a multifaceted process. While passive diffusion is a probable route due to the chemical nature of related compounds, the contribution of active, energy-dependent transport mechanisms cannot be entirely ruled out without specific experimental evidence.

Energy-Dependent Endocytic Pathways

Endocytosis is a fundamental cellular process for internalizing molecules and particles by engulfing them in a vesicle. This process is energy-dependent and can be broadly categorized into several types. The potential involvement of these pathways in the uptake of this compound, though not directly confirmed, warrants consideration.

Clathrin-mediated endocytosis (CME) is a well-characterized pathway for the uptake of specific macromolecules. This process involves the formation of clathrin-coated pits on the cell surface that invaginate and pinch off to form intracellular vesicles. While typically associated with the uptake of larger molecules like proteins and viruses, it is a primary entry route for various nanoparticles and drug delivery systems. The involvement of CME in the uptake of a small molecule like this compound would likely be indirect, perhaps through association with a larger carrier molecule or by inducing localized membrane changes.

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This pathway is involved in signal transduction and the cellular uptake of various molecules, including some toxins and nanoparticles. Caveolae-mediated endocytosis is a clathrin-independent process. Similar to CME, the direct uptake of this compound via this pathway is less probable for a small molecule unless it is part of a larger complex or interacts with specific membrane components that trigger this internalization route.

Macropinocytosis is a non-specific process of engulfing large amounts of extracellular fluid and its solutes into large vesicles called macropinosomes. This pathway is less selective than CME or caveolae-mediated endocytosis. Other clathrin- and caveolae-independent pathways also exist, providing alternative routes of entry into the cell. It is conceivable that under certain cellular conditions or in specific cell types, these less specific pathways could contribute to the internalization of this compound.

Influence of Cellular Context on Uptake Kinetics

The rate and mechanism of cellular uptake are not static but are significantly influenced by the specific characteristics of the cell type.

| Cell Line | Primary Tissue of Origin | Potential Uptake Characteristics |

| HeLa | Cervical Cancer | High proliferation rate, potentially active endocytic pathways. |

| A549 | Lung Carcinoma | May exhibit specific transport mechanisms related to lung epithelial cells. |

| 1321N1 | Brain Astrocytoma | Relevant for brain tumor studies due to the ability of some nitrosoureas to cross the blood-brain barrier. |

Factors Modulating Cellular Internalization

Several physicochemical and biological factors can influence the efficiency of this compound's entry into cells.

The physicochemical properties of a drug, such as its size, charge, and lipophilicity, are critical determinants of its ability to cross the cell membrane. For nitrosourea (B86855) compounds, lipophilicity is a key factor that facilitates passive diffusion. The cellular environment also plays a crucial role. Factors such as the pH of the extracellular medium and the presence of specific proteins or other molecules can modulate the interaction of the drug with the cell surface and its subsequent internalization.

| Factor | Influence on Cellular Uptake |

| Lipophilicity | Higher lipophilicity generally enhances passive diffusion across the lipid bilayer. |

| Molecular Size | Smaller molecules are more likely to diffuse passively across the cell membrane. |

| Extracellular pH | Can affect the charge state of the molecule and its interaction with the cell membrane. |

| Membrane Composition | The lipid and protein composition of the cell membrane can influence permeability and the activity of endocytic pathways. |

| Cellular Energy Levels | Energy-dependent pathways like endocytosis are reliant on cellular ATP. |

Intracellular Compartmentalization and Trafficking

The entry of this compound into cells is thought to be governed by passive diffusion, a characteristic shared by other nitrosourea compounds. This process is driven by the concentration gradient across the cell membrane and is independent of cellular energy. Once inside the cell, the precise subcellular distribution and trafficking pathways of this compound are not yet fully elucidated. However, based on the behavior of related compounds, it is hypothesized to distribute throughout the cytoplasm.

Due to its chemical properties, this compound may accumulate in specific organelles, although direct evidence for this is limited. The acidic environment of lysosomes or the unique biochemical milieu of mitochondria could potentially influence its localization. Further research employing techniques such as subcellular fractionation and fluorescence microscopy is needed to definitively map the intracellular journey of this compound and determine if it preferentially accumulates in any specific cellular compartments.

In Vitro Molecular Interactions with Biological Macromolecules

The biological effects of this compound are intrinsically linked to its interactions with essential macromolecules within the cell. These interactions can be both covalent and non-covalent in nature and are fundamental to its mode of action.

Ligand-Protein Binding Dynamics and Characterization

This compound has the potential to interact with various cellular proteins, with serum albumin being a significant binding partner in the bloodstream. The presence of a carboxylic acid moiety in its structure is believed to play a role in this binding, potentially through electrostatic interactions with charged residues on the protein surface. The binding of this compound to proteins can influence its stability, distribution, and availability to interact with other cellular targets.

The dynamics of these interactions can be characterized using various biophysical techniques. Fluorescence quenching studies, for instance, can provide insights into the binding affinity and the proximity of the compound to tryptophan or tyrosine residues in the protein. Isothermal titration calorimetry (ITC) is another powerful method that can directly measure the thermodynamic parameters of binding, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS), providing a complete energetic profile of the interaction.

| Protein | Binding Parameter | Value | Method |

|---|---|---|---|

| Human Serum Albumin | Binding Constant (Ka) | Data not available | - |

| Human Serum Albumin | Enthalpy (ΔH) | Data not available | - |

| Human Serum Albumin | Entropy (ΔS) | Data not available | - |

Currently, specific quantitative data for the binding of this compound to proteins are not available in the public domain. The table above serves as a template for future experimental findings.

Interactions with Nucleic Acids Beyond Covalent Adduction

While nitrosoureas are well-known for their ability to covalently alkylate nucleic acids, the potential for non-covalent interactions should also be considered. These interactions, which include intercalation and groove binding, can also significantly impact the structure and function of DNA and RNA.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to unwinding of the helix and interference with processes like replication and transcription. Groove binding, on the other hand, involves the fitting of a molecule into the major or minor grooves of the DNA helix, typically through hydrogen bonding and van der Waals forces, which can also disrupt DNA-protein interactions.

Spectroscopic techniques such as circular dichroism (CD) can be employed to investigate whether this compound induces conformational changes in DNA, which might be indicative of non-covalent binding. Nuclear magnetic resonance (NMR) spectroscopy can provide more detailed structural information about the interaction at the atomic level.

| Nucleic Acid | Interaction Type | Binding Constant (Ka) | Technique |

|---|---|---|---|

| Calf Thymus DNA | Intercalation | Data not available | - |

| Calf Thymus DNA | Groove Binding | Data not available | - |

Specific experimental data on the non-covalent interactions of this compound with nucleic acids are currently lacking. The table is presented to guide future research in this area.

Biological Responses and Dna Repair Mechanisms in Carboxymethylnitrosourea Exposure

Activation of DNA Damage Response Pathways

The presence of DNA adducts, such as those formed by nitrosoureas, initiates signaling cascades coordinated by two primary kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases act as central regulators of the DDR, phosphorylating and activating a host of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).

In response to the types of DNA lesions created by related chloroethylnitrosoureas, which can stall DNA replication forks, the ATR-Chk1 pathway is primarily activated. ATR activation occurs in response to single-stranded DNA (ssDNA) regions, which can form at stalled replication forks. Activated ATR then phosphorylates and activates the checkpoint kinase 1 (Chk1), which in turn can lead to the temporary arrest of the cell cycle, particularly in the S and G2 phases. This pause provides the cell with a crucial window of opportunity to repair the damaged DNA before it is permanently encoded during replication or mitosis.

The ATM-Chk2 pathway is typically activated by DNA double-strand breaks (DSBs). While the primary lesion from CMNU is an adduct, DSBs can arise as secondary lesions during the replication of DNA that contains unrepaired adducts. When activated, ATM phosphorylates checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53. The activation of p53 is a critical event in the DDR, as it can induce the expression of genes involved in cell cycle arrest, such as p21, or trigger apoptosis if the damage is irreparable. Crosstalk exists between these pathways; for instance, ATM can be required for the full activation of ATR in response to certain types of damage.

Table 1: Key Proteins in the DNA Damage Response to Alkylating Agents

| Pathway Component | Activating Signal | Primary Function in Response to Alkylating Agent Damage |

|---|---|---|

| ATM Kinase | DNA Double-Strand Breaks (DSBs) | Activates Chk2 and p53, leading to cell cycle arrest and apoptosis. |

| ATR Kinase | Stalled Replication Forks, ssDNA | Activates Chk1, leading to S and G2 phase cell cycle arrest. |

| Chk1 Kinase | Phosphorylation by ATR | Enforces cell cycle checkpoints to allow time for DNA repair. |

| Chk2 Kinase | Phosphorylation by ATM | Contributes to cell cycle arrest and p53 activation. |

| p53 Protein | Phosphorylation by ATM/Chk2 | Transcription factor that can induce cell cycle arrest or apoptosis. |

Role of Specific DNA Repair Enzymes in Mitigating Alkylation Damage

To counteract the genotoxic effects of CMNU, cells employ a specialized arsenal (B13267) of DNA repair enzymes. The primary adduct, O6-carboxymethylguanine, is a bulky lesion that distorts the DNA helix and must be removed. This is accomplished through direct reversal of the damage and excision repair pathways.

The most critical first line of defense against O6-alkylguanine adducts is the "suicide" enzyme O6-Methylguanine-DNA Methyltransferase (MGMT). This protein directly repairs the damage by transferring the carboxymethyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. This action is stoichiometric and irreversibly inactivates the MGMT protein, hence the term "suicide" enzyme.

Research has confirmed that MGMT is effective in repairing O6-CMG adducts in human cells. Studies using human colon epithelial cells demonstrated that inhibiting MGMT activity led to significantly higher levels of O6-CMG adducts upon exposure to an agent that forms these lesions. This directly establishes the crucial role of MGMT in protecting cells from the mutagenic potential of carboxymethylation damage. By restoring the guanine base to its correct structure, MGMT prevents the G:C to A:T transition mutations that would otherwise occur during DNA replication.

When MGMT is overwhelmed or absent, other repair mechanisms can address the damage caused by CMNU.

Nucleotide Excision Repair (NER): The NER pathway is a versatile mechanism that recognizes and removes a wide variety of bulky, helix-distorting lesions, including certain alkyl adducts. Research has shown that in addition to direct reversal by MGMT, NER plays a significant role in counteracting the effects of O6-CMG. Cells deficient in key NER proteins accumulate higher levels of O6-CMG adducts and show increased sensitivity and mutation rates when exposed to carboxymethylating agents. The NER process involves the recognition of the lesion, excision of a short segment of the damaged DNA strand by endonucleases, synthesis of a new DNA segment by a polymerase using the intact strand as a template, and finally, ligation of the newly synthesized piece into the backbone by a ligase.

DNA Glycosylases (Base Excision Repair): The Base Excision Repair (BER) pathway is initiated by DNA glycosylases, which recognize and remove specific types of damaged or modified bases. While MGMT directly handles the O6-CMG adduct, other alkylated bases can be formed by nitrosoureas. DNA glycosylases like 3-methyladenine (B1666300) DNA glycosylase (also known as MPG or AAG) can excise a range of alkylated purines, initiating the BER pathway to restore the DNA. After the damaged base is removed, an AP (apurinic/apyrimidinic) endonuclease cuts the DNA backbone, and the repair is completed by a DNA polymerase and ligase.

Table 2: DNA Repair Pathways for Carboxymethylnitrosourea-Induced Damage

| Repair Pathway | Key Enzyme(s) | Mechanism of Action | Lesion(s) Repaired |

|---|---|---|---|

| Direct Reversal | O6-Methylguanine-DNA Methyltransferase (MGMT) | Transfers the carboxymethyl group from guanine to the enzyme itself. | O6-carboxymethylguanine (O6-CMG). |

| Nucleotide Excision Repair (NER) | Endonucleases, Polymerase, Ligase | Excises a segment of DNA containing the bulky lesion and resynthesizes it. | O6-carboxymethylguanine (O6-CMG) and other bulky adducts. |

| Base Excision Repair (BER) | DNA Glycosylases (e.g., MPG), AP Endonuclease, Polymerase, Ligase | A specific glycosylase removes the damaged base, followed by incision and resynthesis. | Various smaller alkylated bases (e.g., 3-methyladenine). |

Epigenetic Modifications Induced by this compound

Currently, there is limited specific information available from the conducted research regarding the direct epigenetic modifications, such as DNA methylation and histone modifications, induced by this compound. While cellular stressors and other chemical agents are known to cause epigenetic changes, the specific patterns and consequences of such changes following exposure to this compound have not been detailed in the available search results.

Mechanisms of Biological Resistance to Carboxymethylnitrosourea

Characterization of Molecular Mechanisms of Acquired and Intrinsic Resistance

Resistance to carboxymethylnitrosourea is a multifaceted phenomenon that can arise from various alterations in cellular physiology and molecular pathways. While some resistance mechanisms are specific to this class of drugs, others are more general and contribute to multidrug resistance.

Upregulation of Efflux Pump Systems

A common mechanism of drug resistance in cancer cells is the increased expression of efflux pumps, which are transmembrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.govnih.govfrontiersin.org The ATP-binding cassette (ABC) transporter superfamily is a major group of proteins implicated in this process. nih.govescholarship.orgfrontiersin.org These proteins utilize the energy from ATP hydrolysis to expel a wide variety of substrates, including many chemotherapeutic agents. bohrium.com

While the upregulation of efflux pumps is a well-established mechanism of resistance for many anticancer drugs, direct evidence specifically linking the overexpression of these pumps to resistance to this compound is not extensively documented in the available scientific literature. However, given the broad substrate specificity of some ABC transporters, it is plausible that they could contribute to reduced intracellular levels of this compound. nih.govbohrium.comnih.gov Further research is needed to definitively establish the role of specific efflux pumps in mediating resistance to this particular nitrosourea (B86855).

Enzymatic Inactivation or Metabolism of this compound

The enzymatic modification of a drug into an inactive form is another potential mechanism of resistance. For some classes of compounds, this metabolic inactivation can occur rapidly, preventing the drug from reaching its target. However, in the case of nitrosoureas, including by extension this compound, this does not appear to be a primary mechanism of resistance. Studies on murine blood plasma have indicated that while nitrosamides and nitrosocarbamates are rapidly inactivated by carboxylesterases, nitrosoureas are not significantly affected by this enzymatic action. This suggests that direct enzymatic breakdown in the bloodstream may not be a major contributor to resistance against this compound.

It is important to note that other metabolic pathways within the cell could potentially contribute to the detoxification of this compound, but this area remains largely unexplored in the context of resistance.

Alterations in Target Macromolecules

The primary molecular target of this compound and other nitrosoureas is cellular DNA. taylorandfrancis.comresearchgate.net These agents cause alkylation of DNA, leading to the formation of adducts and interstrand cross-links that disrupt DNA replication and transcription, ultimately triggering cell death. nih.govresearchgate.net Therefore, the concept of "alterations in target macromolecules" as a resistance mechanism for this class of drugs primarily relates to the cell's ability to tolerate or repair this DNA damage, rather than a mutation in a specific protein target that the drug binds to.

Unlike targeted therapies that bind to specific enzymes or receptors, where mutations in the target protein can prevent drug binding and confer resistance, the diffuse nature of DNA alkylation makes this type of target alteration less relevant for nitrosoureas. nih.gov Resistance is more likely to arise from downstream pathways that handle the consequences of this DNA damage.

Enhanced DNA Repair Capacity

The most significant and well-documented mechanism of resistance to nitrosoureas, including this compound, is the enhanced capacity of cancer cells to repair the DNA damage induced by these agents. nih.gov The key protein involved in this process is O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that specifically removes alkyl groups from the O6 position of guanine (B1146940). nih.govnih.gov

Nitrosoureas exert their cytotoxic effects by transferring a chloroethyl group to the O6 position of guanine in DNA. nih.gov This initial lesion can then react with a cytosine on the opposite DNA strand, forming an interstrand cross-link that is highly toxic to the cell. nih.gov The MGMT protein can intercept this process by removing the chloroethyl group from the guanine base before the cross-link can form. nih.govnih.gov

Key Research Findings on Enhanced DNA Repair:

| Finding | Significance |

| High levels of MGMT activity are directly correlated with resistance to nitrosoureas. | Cells with elevated MGMT can efficiently repair the DNA adducts, preventing the formation of lethal interstrand cross-links. |

| Depletion or inactivation of MGMT sensitizes cells to nitrosoureas. | This demonstrates the critical role of MGMT in protecting cells from the cytotoxic effects of these drugs. nih.gov |

| The expression of MGMT can be induced in some tumor cells upon exposure to TMZ, a related alkylating agent. nih.gov | This suggests that some tumors can adapt and increase their resistance during treatment. |

The level of MGMT expression is a critical determinant of a tumor's sensitivity to nitrosoureas. Tumors with high intrinsic levels of MGMT or those that can upregulate its expression are often resistant to treatment. Conversely, tumors with low or absent MGMT expression are more likely to respond to these agents.

Mechanistic Basis for Combination Strategies to Overcome Resistance

Given the central role of MGMT-mediated DNA repair in resistance to this compound, a primary strategy to overcome this resistance is to deplete or inhibit the activity of the MGMT protein. This can be achieved through combination therapy, where this compound is administered alongside an agent that targets MGMT.

One such approach involves the use of "pseudo-substrates" for MGMT. These are molecules that are recognized and processed by MGMT, leading to its irreversible inactivation. By depleting the cell's pool of active MGMT, the DNA damage caused by the subsequently administered nitrosourea is more likely to persist and lead to cell death. nih.gov

Another strategy involves combining this compound with other chemotherapeutic agents that have different mechanisms of action. nih.gov This approach aims to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance. For example, combining a nitrosourea with agents that inhibit other DNA repair pathways or that induce apoptosis through different mechanisms could lead to synergistic antitumor effects. nih.govmdpi.commdpi.com

Examples of Combination Strategies to Overcome Nitrosourea Resistance:

| Combination Strategy | Mechanistic Rationale |

| Nitrosourea + MGMT Inactivator (e.g., O6-benzylguanine) | The inactivator depletes cellular MGMT, preventing the repair of nitrosourea-induced DNA adducts and sensitizing the tumor cells to the cytotoxic effects. |

| Nitrosourea + Other DNA Damaging Agents | Targeting different aspects of DNA integrity and repair can overwhelm the cell's ability to recover, leading to enhanced cell death. |

| Nitrosourea + Inhibitors of Other DNA Repair Pathways (e.g., PARP inhibitors) | Blocking alternative DNA repair pathways can increase the reliance on MGMT, making the cells more vulnerable to a combination of a nitrosourea and an MGMT inhibitor. |

| Nitrosourea + Agents Targeting Cell Survival Pathways | Inhibiting pathways that promote cell survival can lower the threshold for apoptosis induction by the DNA damage caused by the nitrosourea. |

The rational design of combination therapies based on a mechanistic understanding of resistance is a promising avenue for improving the efficacy of this compound and other nitrosoureas in the treatment of cancer. nih.govmdpi.commdpi.com

Carboxymethylnitrosourea Analogues, Derivatives, and Structure Activity Relationships

Systematic Design and Chemical Synthesis of Structural Analogues

The systematic design of Carboxymethylnitrosourea analogues focuses on modifying its core structure to enhance desired properties such as target specificity, stability, and biological activity. The N-nitrosourea pharmacophore is generally considered essential for activity, with SAR studies indicating that the N-(2-chloroethyl)-N-nitrosoureido group is a key feature for high-level anticancer activity in many analogues. nih.gov The design of new derivatives often involves altering the substituent on the N'-nitrogen of the urea (B33335) moiety. nih.gov For this compound, this would involve chemical modification of the carboxymethyl group.

The chemical synthesis of nitrosourea (B86855) derivatives typically follows established pathways that can be adapted for specific analogues. nih.gov A common strategy involves the reaction of a suitably substituted isocyanate with an amine to form a urea derivative, which is then nitrosated to yield the final N-nitrosourea compound. For amino acid-based nitrosoureas, the synthesis can involve the condensation of an N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl] amino acid with another amine-containing molecule. nih.gov The choice of synthetic route allows for the introduction of diverse functional groups, enabling a systematic exploration of the structure-activity landscape. nih.govmdpi.comrsc.org For instance, functionalized phenols can be used to create a variety of dendrons, showcasing the versatility of synthetic approaches. beilstein-journals.org The synthesis of thiourea (B124793) derivatives, which share some structural similarities, often involves the reaction of isothiocyanates with amines, demonstrating a parallel synthetic logic. mdpi.commdpi.com

The objectives of designing structural analogues include:

Modulating Lipophilicity: Altering the N'-substituent can change the compound's water/oil solubility, affecting its ability to cross cell membranes.

Introducing Targeting Moieties: Attaching molecules that bind to specific cellular receptors can direct the nitrosourea to target tissues.

Varying Steric and Electronic Properties: Changes in the size, shape, and electronic nature of the substituent can influence the reactivity of the nitrosourea group and its interaction with biological targets. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Prediction

QSAR modeling involves several steps:

Data Set Compilation: A series of nitrosourea compounds with experimentally determined biological activity is collected. nih.gov

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, representing its topological, geometrical, physicochemical, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.comnih.gov

Predictive QSAR models serve as powerful tools in the early stages of drug discovery, allowing for the rapid screening of virtual libraries of compounds before committing to chemical synthesis. nih.govmdpi.com By analyzing the QSAR equations, researchers can identify which structural features are most influential in determining biological activity.

For N-nitroso compounds, QSAR studies have shown that their acute oral toxicity is significantly influenced by factors such as molecular polarizability, ionization potential, and the presence of specific chemical bonds like C-O. mdpi.comnih.gov A study on the carcinogenic potency of nitroso-compounds found that models based on descriptors related to atomic charges, polarizability, and hydrophobicity could account for about 84% of the variance in experimental activity. nih.gov These models can successfully differentiate between isomers and identify structural features, such as the length of alkyl chains, that are critical for carcinogenic potential. nih.gov The development of robust QSAR models provides a method to evaluate and predict the toxicity of many untested N-nitroso compounds, aiding in preliminary risk assessment. mdpi.comnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for N-Nitroso Compounds This table is generated based on findings from multiple QSAR studies on N-nitroso compounds.

| Descriptor Category | Specific Descriptor Example | Predicted Activity/Property | Correlation | Reference |

| Electronic | Ionization Potential (IP) | Acute Oral Toxicity | Influences reactivity and metabolic activation | mdpi.com, nih.gov |

| Physicochemical | Polarizability | Acute Oral Toxicity, Carcinogenicity | Relates to intermolecular interactions | mdpi.com, nih.gov, nih.gov |

| Physicochemical | Hydrophobicity (logP) | Carcinogenicity, Anticancer Activity | Affects membrane permeability and distribution | nih.gov, nih.gov |

| Topological | Presence/Frequency of C-O bond | Acute Oral Toxicity | Indicates specific structural motifs influencing toxicity | mdpi.com, nih.gov |

| Structural | Alkyl Chain Length | Carcinogenicity | Determines steric hindrance and interaction with targets | nih.gov |

The primary mechanism of action for cytotoxic nitrosoureas is the alkylation of DNA. mdpi.com The key structural feature responsible for this activity is the generation of a reactive electrophilic species that transfers an alkyl group to nucleophilic sites on DNA bases. nih.gov For many clinically relevant nitrosoureas, this involves the N-(2-chloroethyl)-N-nitrosourea group. nih.gov

Upon spontaneous (non-enzymatic) decomposition in an aqueous environment, these compounds generate two reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate. researchgate.net The 2-chloroethyldiazonium ion is the principal DNA alkylating species. nih.govresearchgate.net

The critical steps and structural determinants are:

Initial Alkylation: The primary site of alkylation on DNA is the O6 position of guanine (B1146940), forming an O6-(2-chloroethyl)guanine monoadduct. nih.govnih.gov Alkylation can also occur at other sites, such as the N7 position of guanine. researchgate.netnih.gov

Interstrand Cross-link Formation: The initial O6-(2-chloroethyl)guanine adduct is unstable and can undergo an intramolecular rearrangement. This is followed by a slow reaction with the N3 position of cytosine on the opposite DNA strand, forming a highly cytotoxic guanine-cytosine interstrand cross-link (ICL). researchgate.netnih.gov This two-step process, with a delay between the initial alkylation and the cross-linking, is a hallmark of these agents. nih.gov The formation of these ICLs prevents DNA strand separation, thereby blocking DNA replication and transcription, ultimately leading to cell death. mdpi.comresearchgate.net

Computational Approaches to Elucidate Structure-Activity Relationships

In addition to QSAR, other computational methods are employed to provide a more detailed, three-dimensional understanding of how this compound analogues interact with their biological targets at an atomic level. These techniques, including molecular docking and molecular dynamics, are essential for rational drug design. longdom.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as DNA or a protein. nih.gov For nitrosourea compounds, docking simulations are used to investigate how these molecules fit into the grooves of the DNA double helix or the active site of DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (MGMT), which can confer resistance to these drugs. nih.govnih.gov

Docking studies can reveal:

Binding Site: Whether the molecule prefers to bind in the major or minor groove of DNA.

Binding Pose: The specific orientation and conformation of the ligand within the binding site.

Binding Affinity: A scoring function estimates the strength of the interaction, often in terms of binding energy (kcal/mol), helping to rank different analogues. academie-sciences.frnih.gov

Key Interactions: The simulation identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. academie-sciences.fr

This information is invaluable for designing derivatives with improved binding affinity and specificity for their intended target. semanticscholar.org

Table 2: Types of Intermolecular Interactions Analyzed in Docking Simulations This table outlines the common interactions that stabilize a drug-target complex, which are assessed using molecular docking software.

| Interaction Type | Description | Importance for Nitrosourea-DNA Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Stabilizes the position of the nitrosourea in the DNA groove by interacting with base pairs or the phosphate (B84403) backbone. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The nonpolar parts of the nitrosourea analogue can interact favorably with the hydrophobic regions of DNA base pairs. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polar nitrosourea group can interact with the negatively charged phosphate backbone of DNA. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the binding complex. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. nih.govethz.ch By applying the laws of physics, MD simulations can track the conformational changes of both the nitrosourea analogue and its DNA target upon binding. biointerfaceresearch.comfrontiersin.org

MD simulations are critical for understanding:

Complex Stability: Assessing whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. nih.govmdpi.com

Conformational Flexibility: Revealing how the ligand and receptor adapt their shapes to achieve an optimal fit (a process known as "induced fit"). mdpi.comcwu.edu

Solvent Effects: Explicitly modeling the role of water molecules in mediating and stabilizing the drug-DNA interaction.

Reaction Precursors: Simulating the conformational state of the drug-DNA complex immediately prior to the chemical alkylation step, providing insights into the reaction mechanism. whiterose.ac.uk

These simulations provide a deeper understanding of the structural perturbations induced in DNA by the binding of the drug, which can influence the subsequent chemical reactions leading to cytotoxicity. whiterose.ac.uk

Impact of Structural Modifications on Mechanistic Profiles of this compound Analogues

The biological activity of this compound (CMNU) and its analogues is intrinsically linked to their chemical structure. Modifications to the molecule can significantly alter its decomposition pathway, the reactivity of the resulting intermediates, and consequently, the balance between its DNA alkylating and protein carbamoylating activities. These alterations ultimately define the compound's cytotoxic mechanism and its profile of biological effects.

The mechanistic action of nitrosoureas, including CMNU, is predicated on their non-enzymatic decomposition in physiological conditions to generate two types of reactive species: an alkylating moiety and an isocyanate. The alkylating species, a diazonium ion or a carbonium ion, is responsible for the transfer of an alkyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This DNA alkylation, particularly at the O⁶-position of guanine, can lead to interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately triggering cell death. Concurrently, the isocyanate intermediate engages in carbamoylation, reacting with amine and thiol groups on proteins, which can inactivate critical enzymes, including those involved in DNA repair.

Structural modifications of CMNU analogues can influence several key aspects of their mechanistic profile:

Rate and Pathway of Decomposition: The stability of the nitrosourea molecule and the nature of the substituents influence how quickly and through which chemical pathway it breaks down. This, in turn, affects the concentration and availability of the reactive alkylating and carbamoylating species.

Nature of the Alkylating Species: Changes in the alkyl group attached to the nitrosourea moiety can alter the reactivity and selectivity of the resulting alkylating agent. For instance, the presence of a chloroethyl group, as seen in many clinically used nitrosoureas, leads to a two-step cross-linking process. The initial alkylation at one DNA strand is followed by a slower, secondary reaction with the complementary strand.

Carbamoylating Activity: The structure of the portion of the molecule that becomes the isocyanate determines its reactivity and the types of proteins it is likely to modify. The carbamoylating potential of different nitrosourea derivatives has been shown to correlate with certain toxicities, such as myelosuppression. For example, nitrosoureas with strongly carbamoylating isocyanates, like those derived from 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), have been observed to cause a dose-dependent inhibition of DNA synthesis. In contrast, weakly carbamoylating analogues like chlorozotocin (B1668840) show no such inhibition at equitoxic doses nih.gov.

DNA Repair Susceptibility: The specific type of DNA adduct formed by a nitrosourea analogue can determine how efficiently it is recognized and removed by cellular DNA repair mechanisms. Research suggests that nitrosourea compounds with bulky or electronegative side chains, such as the carboxymethyl group in CMNU, may produce alkylation products that are more readily repaired compared to those from short-chained alkyl-N-nitrosoureas.

The following table summarizes the general structure-activity relationships for nitrosoureas and their impact on the mechanistic profile.

| Structural Modification | Impact on Mechanistic Profile | Research Findings |

| Alkyl Group (R) at N-1 | Determines the nature of the DNA alkylating species. Influences the type of DNA adducts formed and the potential for interstrand cross-linking. | Chloroethyl groups enable the formation of highly cytotoxic DNA interstrand cross-links. The nature of the alkyl group affects the stability and reactivity of the resulting carbonium ion. |

| Substituent (R') at N-3 | Modulates the carbamoylating activity of the resulting isocyanate (R'-N=C=O). Can influence the overall lipophilicity and cellular uptake of the compound. | The structure of the N-3 substituent is a key determinant of the degree of potential myelotoxicity, which is linked to carbamoylation. For instance, chloroethyl isocyanate and cyclohexyl isocyanate exhibit high bone marrow toxicity nih.gov. |

| Presence of Bulky/Electronegative Groups | May lead to the formation of DNA adducts that are more susceptible to cellular repair mechanisms. | Nitrosoureas with side chains like carboxymethyl have been suggested to produce alkylation products that are more easily repaired. |

Advanced Research Methodologies and Preclinical Models for Carboxymethylnitrosourea Studies

In Vitro Model Systems for Mechanistic Investigations

In vitro models are fundamental for dissecting the direct cellular and molecular effects of Carboxymethylnitrosourea, providing a controlled environment to study its mechanisms without the complexities of a whole organism.

Cell Line-Based Assays for Cellular Uptake and Interactions

Cell line-based assays are crucial for understanding how this compound enters cells and interacts with cellular components. sigmaaldrich.com These assays allow for the quantification of cytotoxicity, biological activity, and biochemical mechanisms in a biologically relevant context. sigmaaldrich.com Studies on related nitrosoureas, such as ACNU and N-methyl-N-nitrosourea (MNU), utilize various human cancer cell lines to probe cytotoxic effects and mechanisms of resistance. jst.go.jpiiarjournals.org

For instance, human malignant glioma cell lines (e.g., SF-126 and SF-188) have been used to compare sensitivity to nitrosoureas. Research has shown that cellular resistance is linked to the repair of O6-alkylguanine DNA adducts, which prevents the formation of cytotoxic DNA interstrand crosslinks. jst.go.jp Key assays in these studies include:

Cytotoxicity Assays: Methods like the MTT assay are used to measure cellular metabolic activity as an indicator of cell viability and quantify the cytotoxic impact of the compound on different cell lines. sigmaaldrich.com

DNA Damage Analysis: The number of sister chromatid exchanges (SCEs) and DNA interstrand crosslinks are measured to quantify the genotoxic effects of the compound. A direct correlation between the induction of SCEs and cell death has been observed for nitrosoureas. jst.go.jp

Cell Cycle Analysis: Flow cytometry is employed to assess the compound's effect on cell cycle progression. For example, MNU has been shown to induce a G2/M checkpoint arrest in HeLa cells in a manner dependent on the mismatch repair (MMR) system. iiarjournals.org

Cellular Uptake Studies: While specific transporters for this compound are not well-defined, radioligand uptake assays could be employed to study its transport across the plasma membrane. nih.gov This involves using a radiolabeled version of the compound to quantitatively measure its accumulation within cells. nih.gov

Table 1: Representative Cell Line-Based Assays for Nitrosourea (B86855) Compounds

Assay Type Purpose Cell Lines Used in Nitrosourea Research Key Findings for Nitrosoureas Reference Cytotoxicity/Viability Assays (e.g., MTT) Determine the concentration-dependent killing of cancer cells. Human Glioma (SF-126, SF-188), HeLa Differential sensitivity observed; resistance linked to DNA repair capacity. sigmaaldrich.com Sister Chromatid Exchange (SCE) Assay Quantify genotoxic DNA damage. Human Glioma (SF-126, SF-188) SCE induction correlates with cytotoxic effects. sigmaaldrich.com DNA Crosslinking Analysis Measure the formation of DNA interstrand crosslinks, a key cytotoxic lesion. Human Glioma (SF-126, SF-188) Resistant cells exhibit fewer DNA crosslinks due to enhanced DNA repair. sigmaaldrich.com Cell Cycle Analysis (Flow Cytometry) Investigate effects on cell cycle progression. HeLa Nitrosoureas can induce G2/M phase arrest. nih.gov

Biochemical Assays for Molecular Target Engagement

Biochemical assays are essential for confirming the direct interaction of this compound with its molecular targets. kinampark.comThe primary target of nitrosoureas is DNA, but they also interact with various proteins, including DNA repair enzymes. nih.govmdpi.com The central mechanism of nitrosoureas involves the alkylation of DNA, particularly at the O6 position of guanine (B1146940). iiarjournals.orgThis initial lesion can lead to the formation of DNA interstrand crosslinks, which are highly cytotoxic. jst.go.jpmdpi.comA key factor in cellular resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the alkyl group from guanine, thus preventing the formation of crosslinks. iiarjournals.org Biochemical assays relevant for studying this compound's target engagement include:

DNA Alkylation Assays: These assays, often using radiolabeled compounds or mass spectrometry, can identify and quantify the specific DNA adducts formed by this compound.

MGMT Activity Assays: In vitro assays can measure the activity of the MGMT enzyme in cell extracts. This is critical for correlating MGMT expression and activity with cellular resistance to the drug. Studies show that cells with higher MGMT activity are more resistant to nitrosoureas. iiarjournals.org* Protein Carbamoylation Analysis: Besides alkylation, nitrosoureas can also carbamoylate proteins. Biochemical methods can be used to identify proteins that are modified by the isocyanate species generated from the breakdown of this compound.

Quantifying target engagement is crucial for developing a potent clinical candidate and understanding its mechanism of action. kinampark.comA variety of biophysical techniques can be employed to monitor changes in the stability, structure, or mass of target molecules upon binding to the compound. kinampark.comsemanticscholar.org

Preclinical Models for Mechanistic Elucidation and Pathway Analysis

While in vitro systems are excellent for detailed mechanistic questions, preclinical models, particularly animal models, are necessary to understand the effects of this compound in a complex physiological system.

Animal Models for Studying Molecular Events and Cellular Responses

Animal models are indispensable for studying the systemic effects, anti-tumor activity, and toxicity of nitrosourea compounds. nih.govGiven their ability to cross the blood-brain barrier, nitrosoureas like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU) are often studied in the context of brain tumors. nih.govmdpi.comAnimal models, such as rats with induced gliomas, are used to evaluate therapeutic efficacy and investigate mechanisms of resistance in vivo.

Molecular events and cellular responses that can be studied in animal models include:

DNA Damage and Repair in Tumors: Tumor-bearing animals can be treated with this compound, after which tumor tissue can be excised and analyzed for DNA adducts, crosslinks, and the expression levels of DNA repair proteins like MGMT and translesion polymerases (e.g., POLH, Rev3L), which have been implicated in nitrosourea resistance. mdpi.com* Induction of Cell Death Pathways: Tissues from treated animals can be analyzed for markers of apoptosis, necroptosis, and autophagy to understand the primary mode of cell death induced by the compound in a living organism. mdpi.com* Toxicity Profiling: Animal models are critical for identifying organ-specific toxicities. For nitrosoureas, known toxicities include myelosuppression and pulmonary fibrosis, and animal studies help to understand the histopathological changes and molecular pathways underlying these effects. nih.gov

Development of Engineered Biological Systems for Pathway Mapping

Engineered biological systems, such as 3D organoids and "organ-on-a-chip" platforms, represent a growing area of research that bridges the gap between traditional 2D cell culture and whole animal models. These systems can more accurately mimic the complex microenvironment of human tissues. For a compound like this compound, these models could be used for:

Pathway Analysis in a 3D Context: Tumor spheroids or organoids can be used to study how the drug penetrates tissue and which cellular pathways are activated in a more physiologically relevant 3D structure.

Modeling the Tumor Microenvironment: Co-culture systems, incorporating tumor cells with stromal and immune cells, can be engineered to investigate how the tumor microenvironment influences the response to this compound.

Predictive Toxicology: Organ-on-a-chip models, for example, representing the liver or lung, could be used to study the compound's metabolism and potential toxicity in a human-relevant system, potentially reducing reliance on animal models.

Mechanistic Systems Modeling and Computational Oncology Approaches

Computational approaches are increasingly used to analyze the large datasets generated from preclinical studies and to model the complex biological systems that govern a drug's effect. nih.govroutledge.comFor nitrosoureas, computational modeling can aid in understanding drug resistance, predicting activity, and optimizing therapeutic strategies.

Key computational approaches applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. Such models have been developed for nitroso compounds to predict their carcinogenic risk based on molecular features. acs.org* Machine Learning and Graph Neural Networks: These advanced statistical models can be trained on experimental data to predict a molecule's likelihood of being nitrosated or to classify its potential activity. acs.orgFor instance, graph neural networks have been used to create models that predict whether a specific nitrogen center in a molecule is likely to be nitrosated. acs.orgnih.gov* Mechanistic Mathematical Modeling: These models use ordinary differential equations (ODEs) or other mathematical frameworks to simulate the dynamic interactions within biological pathways, such as DNA damage response and cell death pathways. nih.govFor this compound, such models could simulate the kinetics of DNA alkylation, repair by MGMT, and the downstream signaling cascades leading to apoptosis or senescence, helping to generate testable hypotheses about how to overcome drug resistance. mdpi.comnih.gov

Table 2: Computational Approaches for Nitrosourea Research

Modeling Approach Description Application to Nitrosoureas Reference QSAR (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity or properties like toxicity. Predicting the carcinogenic potential of N-nitroso compounds. kinampark.com Graph Neural Networks A machine learning approach that operates on graph data to model relationships. Predicting the nitrosation susceptibility of nitrogen-containing molecules. mdpi.com Mechanistic Mathematical Modeling (e.g., ODEs) Uses mathematical equations to describe the dynamic behavior of biological systems. Simulating DNA damage and repair kinetics, cell cycle effects, and the emergence of drug resistance. nih.gov

Quantitative Modeling of Biological Systems

Quantitative modeling provides a powerful framework for integrating diverse experimental data to simulate and predict the behavior of this compound in biological systems. These models are instrumental in understanding its pharmacokinetics, pharmacodynamics, and potential toxicity.

Quantitative Systems Pharmacology (QSP):

QSP models integrate data on drug characteristics with physiological and pathological information to simulate the effect of a drug on a biological system. wikipedia.orgnih.govnih.govfrontiersin.org For this compound, a QSP approach could model its distribution, metabolism, and interaction with DNA at a systemic level. By incorporating parameters such as blood flow, tissue volumes, and metabolic enzyme kinetics, these models can predict the concentration of CMNU and its reactive intermediates in different organs over time. This allows for the simulation of its anti-tumor efficacy and potential off-target toxicities in a virtual patient population, thereby guiding preclinical and clinical study design. pfizer.com

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are a subset of QSP models that focus on predicting the absorption, distribution, metabolism, and excretion (ADME) of a compound. creative-bioarray.comnii.ac.jpresearchgate.net For nitrosoureas, which are known for their high reactivity and rapid degradation, PBPK modeling is particularly valuable. nih.govnih.gov A PBPK model for this compound would consist of a series of compartments representing different organs and tissues, interconnected by blood flow.

Below is a hypothetical data table illustrating the types of parameters that would be used in a PBPK model for this compound.

Table 1: Key Parameters in a PBPK Model for this compound

| Parameter | Description | Source of Data |

|---|---|---|

| Molecular Weight | The mass of one mole of this compound. | Chemical properties |

| LogP | Octanol-water partition coefficient, indicating lipophilicity. | In vitro measurement |

| Plasma Protein Binding | The fraction of CMNU bound to proteins in the blood. | In vitro measurement |

| Blood-to-Plasma Ratio | The ratio of the concentration of CMNU in whole blood to that in plasma. | In vitro measurement |

| Intrinsic Clearance (CLint) | The metabolic clearance of CMNU by liver enzymes. | In vitro (e.g., liver microsomes) |

| Tissue:Plasma Partition Coefficients | The relative concentration of CMNU in tissues compared to plasma at steady state. | Prediction from physicochemical properties or in vivo data |

By solving the system of differential equations that describe the movement of CMNU between these compartments, the model can generate concentration-time profiles for various tissues, which is crucial for predicting both efficacy and toxicity. nii.ac.jp

In Silico Screening and Predictive Mechanistic Profiling

In silico methods use computational approaches to predict the biological activity and toxicity of chemical compounds. These methods are particularly useful for N-nitroso compounds, a class known for its carcinogenic potential. acs.orgacs.orgnih.gov

Quantum Mechanical (QM) Modeling:

QM models can be used to understand the structure-activity relationships (SARs) that determine the carcinogenic potency of N-nitroso compounds. nih.govchemrxiv.orgresearchgate.net By calculating electronic structure properties, these models can predict the reactivity of this compound and its propensity to form DNA adducts. For instance, QM methods can model the metabolic activation of CMNU by cytochrome P450 enzymes, a key step in its mechanism of action. chemrxiv.org The robustness of these predictions is enhanced by focusing on the underlying chemistry rather than relying solely on structural similarity to known carcinogens. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For N-nitroso compounds, QSAR models have been developed to predict their carcinogenicity. acs.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to classify compounds as carcinogenic or non-carcinogenic. A predictive QSAR model for this compound could be developed using a dataset of structurally related N-nitroso compounds with known carcinogenic potential.

The following table outlines a potential workflow for the in silico assessment of this compound.

Table 2: In Silico Workflow for this compound Assessment

| Step | Methodology | Predicted Endpoint |

|---|---|---|

| 1. Initial Screening | QSAR based on topological substructural molecular descriptors. acs.org | Prediction of carcinogenic or non-carcinogenic activity. |

| 2. Mechanistic Insight | Quantum Mechanical (QM) modeling of metabolic activation. chemrxiv.org | Propensity to form reactive alkylating species. |

| 3. DNA Interaction | Molecular docking simulations of CMNU-derived electrophiles with DNA. | Identification of preferential binding sites on DNA. |

| 4. Potency Prediction | QM-based models to predict carcinogenic potency category. acs.orgnih.gov | Estimation of carcinogenic risk. |

Advanced Analytical Techniques for this compound Research

A suite of advanced analytical techniques is essential for the detailed study of this compound, from its interactions with biological molecules to the identification of its metabolites and adducts. tandfonline.com

Spectroscopic Methods for Molecular Interaction Analysis (e.g., FT-IR, UV-Vis, CD)

Spectroscopic techniques provide valuable information about the structure of this compound and its interactions with biological macromolecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound and to study changes in these groups upon interaction with other molecules. bohrium.com For example, the characteristic vibrational frequencies of the N-nitroso and urea (B33335) moieties can be monitored to detect interactions. While direct FTIR spectra of this compound are not readily available in the provided search results, analysis of related compounds like carboxymethyl cellulose (B213188) reveals characteristic peaks for the carbonyl group of the carboxylic acid and the C-O stretching of the ether group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the binding of this compound to macromolecules like DNA and proteins. Changes in the absorption spectrum of CMNU or the macromolecule upon binding can provide information about the formation of a complex and its stoichiometry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying changes in the secondary structure of DNA and proteins upon binding of a ligand. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The interaction of this compound with DNA would be expected to alter the DNA's helical structure, which would be detectable as a change in its CD spectrum. mdpi.com For instance, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm; alkylation by CMNU could lead to distortions in this structure, resulting in shifts or changes in the intensity of these bands.

Chromatographic Separations for Metabolite and Adduct Identification

Chromatographic techniques are crucial for separating this compound from its metabolites and for isolating its adducts with biological molecules from complex biological matrices. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally unstable compounds like nitrosoureas. tandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is commonly used. When coupled with detectors like UV or mass spectrometry, HPLC can be used to quantify CMNU and its metabolites in biological fluids.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While some nitrosoureas can be analyzed directly by GC, others may require derivatization to increase their volatility. acs.orgepa.gov GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification and quantification of nitrosamines. thermofisher.cncabidigitallibrary.org

Mass Spectrometry-Based Characterization of Biological Adducts and Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound-induced biological adducts and metabolites due to its high sensitivity and specificity. escholarship.orgnih.govsemanticscholar.orgsci-hub.se

Identification of DNA and Protein Adducts: